molecular formula C9H9N3 B2629318 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole CAS No. 23310-20-5

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole

Cat. No. B2629318
CAS RN: 23310-20-5
M. Wt: 159.192
InChI Key: DRWHCTRTNUOACY-FARCUNLSSA-N
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Description

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole, also known as PBT, is a chemical compound that belongs to the class of benzotriazole derivatives. It is widely used in various scientific research applications due to its unique properties. PBT has a molecular formula of C10H9N3 and a molecular weight of 171.20 g/mol.

Mechanism of Action

The mechanism of action of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is not fully understood, but it is believed to work by interacting with the surface of the metal or plastic to form a protective layer. This layer prevents the metal or plastic from reacting with the environment, thus preventing corrosion or degradation. In addition, 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole absorbs UV radiation, preventing it from reaching the surface of the material and causing damage.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole. However, studies have shown that 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole has low toxicity and does not have any significant adverse effects on human health. 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is also biodegradable, making it an environmentally friendly option for various applications.

Advantages and Limitations for Lab Experiments

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is also stable under a wide range of conditions, making it easy to handle and store. However, 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole has some limitations in lab experiments. Its solubility in water is limited, which can make it difficult to use in aqueous solutions. In addition, 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole may interfere with certain types of assays, making it unsuitable for some experiments.

Future Directions

There are several future directions for the use of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole in scientific research. One area of interest is the development of new applications for 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole, such as its use as an antifungal and antibacterial agent. Another area of interest is the modification of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole to improve its solubility and compatibility with aqueous solutions. Finally, there is interest in studying the mechanism of action of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole in more detail, to better understand its properties and potential applications.
Conclusion:
In conclusion, 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is a versatile chemical compound that has a wide range of scientific research applications. Its unique properties make it an attractive option for use as a corrosion inhibitor, stabilizer, and UV-absorber. While there is limited research on its biochemical and physiological effects, 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole has been shown to be relatively safe and environmentally friendly. Future research on 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole will likely focus on developing new applications and improving its compatibility with aqueous solutions.

Synthesis Methods

The synthesis of 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole can be achieved through a variety of methods. One of the most commonly used methods is the reaction of 1H-benzotriazole with propargyl bromide in the presence of a base such as potassium carbonate. The resulting product is then subjected to a palladium-catalyzed coupling reaction with allyl chloride to form 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole.

Scientific Research Applications

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole has various scientific research applications due to its unique properties. It is widely used as a corrosion inhibitor for metals and alloys, as well as a stabilizer for plastics and rubbers. 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole is also used as a UV-absorber in various industries, including the textile, cosmetic, and paint industries. In addition, 1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole has been studied for its potential use as an antifungal and antibacterial agent.

properties

IUPAC Name

1-[(E)-prop-1-enyl]benzotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3/c1-2-7-12-9-6-4-3-5-8(9)10-11-12/h2-7H,1H3/b7-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRWHCTRTNUOACY-FARCUNLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CN1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1E)-Prop-1-en-1-yl]-1H-1,2,3-benzotriazole

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